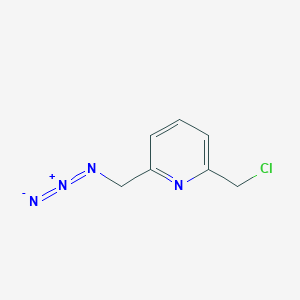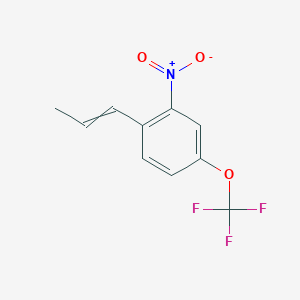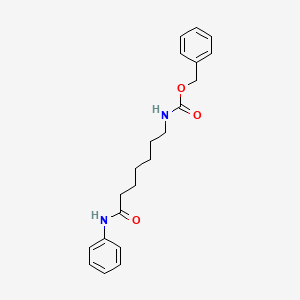
2-(Azidomethyl)-6-(chloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidomethyl)-6-(chloromethyl)pyridine is a heterocyclic organic compound that contains both azido and chloromethyl functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-6-(chloromethyl)pyridine typically involves the chloromethylation of pyridine followed by azidation. One common method involves the reaction of 2,6-dichloromethylpyridine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azidomethyl)-6-(chloromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines.
Reduction: 2-(Aminomethyl)-6-(chloromethyl)pyridine.
Cycloaddition: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
2-(Azidomethyl)-6-(chloromethyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Materials Science: Used in the preparation of functional materials, such as polymers and dendrimers.
Mecanismo De Acción
The mechanism of action of 2-(Azidomethyl)-6-(chloromethyl)pyridine depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)pyridine: Lacks the azido group, making it less versatile in cycloaddition reactions.
2-(Azidomethyl)pyridine: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness
2-(Azidomethyl)-6-(chloromethyl)pyridine is unique due to the presence of both azido and chloromethyl groups, which allows it to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
628308-62-3 |
|---|---|
Fórmula molecular |
C7H7ClN4 |
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
2-(azidomethyl)-6-(chloromethyl)pyridine |
InChI |
InChI=1S/C7H7ClN4/c8-4-6-2-1-3-7(11-6)5-10-12-9/h1-3H,4-5H2 |
Clave InChI |
QHSAAHNXZHIQDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)CCl)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)

![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
